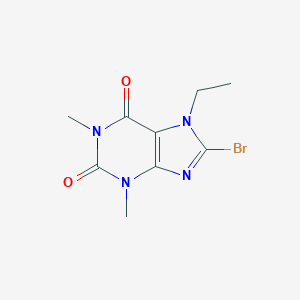

8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a brominated purine-2,6-dione derivative with a substituted ethyl group at position 7 and methyl groups at positions 1 and 2. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, particularly PDE (phosphodiesterase) inhibitors and anti-inflammatory agents . Its synthesis involves alkylation of 8-bromo-1,3-dimethylpurine-2,6-dione with ethyl groups under reflux conditions using catalysts like TEBA (benzyltriethylammonium chloride) and bases such as K₂CO₃, yielding intermediates for further functionalization (e.g., amidation, hydrazide formation) .

Properties

IUPAC Name |

8-bromo-7-ethyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTJWJGESBNSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350327 | |

| Record name | 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17801-69-3 | |

| Record name | 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

The introduction of the ethyl group at position 7 is achieved through nucleophilic alkylation. Key parameters include:

Mechanism :

The reaction proceeds via deprotonation of the N⁷ hydrogen by the base, followed by nucleophilic substitution with the ethyl halide.

Workup and Intermediate Isolation

Post-reaction, the mixture is cooled, filtered to remove excess base, and concentrated under reduced pressure. The crude 7-ethyltheophylline is purified via recrystallization from ethanol or acetic acid.

Bromination at Position 8

Bromination Methods

Two primary approaches are employed:

Electrophilic Bromination

-

Catalyst : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

-

Conditions :

-

Temperature: 0–25°C.

-

Reaction Time: 2–4 hours.

-

Mechanism :

Electrophilic attack at the electron-rich position 8 of the purine ring, facilitated by the directing effect of the ethyl group at position 7.

Radical Bromination

Isolation of Final Product

The brominated product is isolated by quenching the reaction with aqueous sodium thiosulfate (to remove excess bromine), followed by extraction with dichloromethane. The organic layer is dried (Na₂SO₄), concentrated, and purified via:

Industrial-Scale Production Insights

Purification Standards

-

Spectroscopic Validation :

Challenges and Optimization Strategies

Common Issues

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmacological Studies

8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been investigated for its potential as a pharmacological agent. Its structural similarity to other purines suggests that it may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways.

Case Study : Research has shown that derivatives of this compound can exhibit anti-inflammatory properties by modulating cytokine production in immune cells .

Antiviral Activity

There is evidence suggesting that this compound may possess antiviral properties. Studies have explored its effectiveness against certain viral infections by inhibiting viral replication mechanisms.

Case Study : In vitro studies indicated that modifications of the purine structure could enhance antiviral efficacy against specific RNA viruses .

Biochemical Research

The compound serves as a valuable tool in biochemical assays due to its ability to mimic natural substrates or inhibitors in enzymatic reactions. Researchers utilize it to study enzyme kinetics and mechanisms.

Table 1: Comparison of Enzymatic Activity with Various Purines

| Compound Name | Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| 8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro... | Protein Kinase A | Competitive | 15 |

| 8-Amino-adenosine | Protein Kinase A | Non-competitive | 20 |

| 7-Methylguanosine | Guanylate Cyclase | Mixed | 30 |

Molecular Biology Applications

This compound is also employed in molecular biology for its role in nucleic acid research. It can be used to study the effects of purine analogs on DNA and RNA synthesis.

Case Study : Experiments have demonstrated that analogs can interfere with nucleic acid polymerases, providing insights into the mechanisms of DNA replication and transcription .

Drug Development

Due to its bioactivity, 8-bromo derivatives are being explored for drug development targeting various diseases including cancer and viral infections. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the purine ring structure play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

PDE Inhibition and Anti-Inflammatory Effects

- Target Compound : Demonstrates moderate PDE4/7 inhibition, with derivatives showing anti-fibrotic and anti-TNF-α activity in lung disease models .

- 8-Methoxy Derivatives (e.g., Compound 36) : Exhibit superior PDE4B inhibition (IC₅₀ = 0.8 µM vs. theophylline IC₅₀ = 12 µM) and potent anti-inflammatory effects in carrageenan-induced edema tests .

- 7-(Piperazine-acetyl) Derivatives : Show significant vasodilatory activity (e.g., compound 8 in outperformed cilostazol in pulmonary vasodilation).

Analgesic and Chemopreventive Action

- 8-Alkoxy Derivatives (e.g., 8-butoxy) : Reduce TNF-α production by 70% in endotoxemia models and show dual PDE4/7 inhibition .

- Hydrazide Derivatives (e.g., Compound 832) : Derived from the target compound via condensation with 2,4-dihydroxybenzaldehyde, exhibit analgesic properties through cAMP elevation .

Physicochemical Properties

- Solubility : Bromine at C8 enhances electrophilicity but reduces aqueous solubility compared to methoxy or hydroxy substituents .

- Metabolic Stability : 8-Methoxy derivatives show improved metabolic stability over brominated analogs due to reduced susceptibility to nucleophilic displacement .

Key Research Findings

Synthetic Versatility : The target compound’s 8-bromo and 7-ethyl groups enable diverse functionalization (e.g., amination, alkylation) for optimizing bioactivity .

Structure-Activity Relationship (SAR) :

- C8 Substituents : Bromine enhances electrophilic reactivity for further substitution, while alkoxy groups (e.g., methoxy, butoxy) improve PDE affinity .

- C7 Substituents : Ethyl groups balance steric bulk and lipophilicity; larger aryl/alkyl chains (e.g., 3-chlorobenzyl) may hinder target engagement .

Therapeutic Potential: Derivatives of the target compound show promise in treating chronic lung diseases, neuropathic pain, and fibrosis .

Biological Activity

8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as compound 1) is a purine derivative with significant biological activity that has been the subject of various studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula: C9H11BrN4O2

Molecular Weight: 287.11 g/mol

CAS Number: 17801-69-3

Melting Point: 170-173 °C

Boiling Point: Approximately 443.2 °C (predicted)

Density: 1.77 g/cm³ (predicted)

pKa: -2.66 (predicted)

Hazard Note: Harmful

Anticancer Properties

Research has indicated that compounds with a purine structure exhibit anticancer properties. A study highlighted that derivatives with an ethyl group at the N8 position, similar to compound 1, showed enhanced activity against specific cancer cell lines compared to their methylated counterparts. This suggests that the structural modification significantly influences biological efficacy .

Inhibition of Enzymatic Activity

Compound 1 has been investigated for its potential as a phosphodiesterase (PDE) inhibitor. PDEs play a critical role in cellular signaling by regulating cyclic nucleotide levels. Inhibitory assays revealed that compounds with alkyl substitutions at the N7 position exhibited IC50 values in the low micromolar range, indicating effective inhibition of PDE4B1 and PDE10A enzymes . Specifically, derivatives similar to compound 1 demonstrated promising dual inhibition profiles.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of purine derivatives, including compound 1. The hybridization of dopamine and xanthine cores has led to the development of multitarget drugs aimed at treating neurodegenerative diseases. These compounds exhibited significant protective effects in cellular models of neurodegeneration, suggesting that compound 1 may also hold potential in this therapeutic area .

Case Study 1: Antitumor Activity

In a study involving various purine derivatives, compound 1 was tested against several cancer cell lines including HeLa and MCF-7. The results demonstrated that compound 1 exhibited a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating its potential as an anticancer agent.

Case Study 2: PDE Inhibition

Another investigation focused on the inhibition of phosphodiesterase enzymes using compound 1 and related derivatives. The study found that compound 1 had an IC50 value of approximately 2.44 µM against PDE4B1, which is significant compared to other tested compounds within the same class . This positions compound 1 as a strong candidate for further development as a therapeutic agent targeting PDE-related disorders.

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for preparing 8-bromo-7-ethyl-1,3-dimethylpurine-dione, and how are intermediates purified?

The compound is typically synthesized via alkylation or halogenation of xanthine derivatives. For example, a method analogous to involves reacting a theobromine analog with 1,2-dibromoethane in the presence of cesium carbonate and DMF. After reaction completion, the mixture is extracted with ethyl acetate, washed, dried, and purified via column chromatography . Key intermediates (e.g., brominated precursors) are often characterized using TLC to monitor reaction progress.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

- FTIR : Look for carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and N-H stretches around 3300–3400 cm⁻¹. Bromine substitution may reduce symmetry, leading to split peaks .

- NMR : In H-NMR, the ethyl group (CHCH) appears as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~3.2–3.5 ppm). The methyl groups on N1 and N3 resonate as singlets (δ ~3.3–3.6 ppm) .

- Mass Spectrometry : The molecular ion [M+H] should align with the molecular weight (e.g., m/z ~385 for CHBrNO) .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Storage : Keep in a tightly sealed container at 2–8°C, away from moisture and oxidizing agents .

- Handling : Use fume hoods, wear nitrile gloves, and avoid inhalation of dust (P210, P264 codes apply) .

- Emergency Measures : For skin contact, wash immediately with water and remove contaminated clothing (P305+P351+P338) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during bromination or alkylation steps in purine-dione derivatives?

Regioselectivity is influenced by steric and electronic factors. For bromination at the C8 position (as in the target compound), use N7-substituted precursors to direct electrophilic substitution. Alkylation of N7 can be achieved via Mitsunobu reactions or using bulky bases (e.g., DBU) to favor specific sites. Screening with informer libraries (e.g., Aryl Halide Chemistry Informer Library) helps compare reaction outcomes across diverse substrates .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

- X-ray Crystallography : Definitive structural confirmation can be obtained via single-crystal analysis, as demonstrated for related purine-diones (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylpurine-dione in ).

- Advanced NMR : Use C-DEPT or 2D-COSY to distinguish overlapping signals. For example, the ethyl group’s CH may couple with adjacent protons, revealing splitting patterns .

Q. What strategies are effective for stabilizing unstable intermediates (e.g., enolates or brominated species) during synthesis?

- Low-Temperature Reactions : Conduct halogenation at –20°C to minimize side reactions.

- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl or amine groups) using tert-butyldimethylsilyl (TBS) or benzyl groups .

- Inert Atmosphere : Use argon or nitrogen to prevent oxidation of sensitive intermediates .

Q. How does the 8-bromo substitution impact the compound’s pharmacological activity compared to non-halogenated analogs?

Bromine enhances electrophilicity and binding affinity to biomolecular targets. For example, brominated xanthines (e.g., 8-bromocaffeine) show increased adenosine receptor antagonism compared to non-halogenated analogs. Structure-activity relationship (SAR) studies on derivatives like bamifylline ( ) suggest that bulky C8 substituents improve metabolic stability .

Methodological Guidance

Q. Designing Experiments to Assess Reactivity in Cross-Coupling Reactions

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc), XPhos-Pd-G3) for Suzuki-Miyaura couplings using aryl boronic acids.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to maximize yield.

- Monitoring : Use LC-MS to track reaction progress and identify byproducts .

Q. Analyzing Contradictory Data in Structure-Property Relationships

Q. Developing Scalable Purification Methods for Complex Mixtures

- Flash Chromatography : Use gradient elution (hexane/ethyl acetate → methanol) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to recover high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.